(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine
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Overview
Description
(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a boron-containing dioxaborolane ring attached to a phenyl group, which is further connected to an ethanamine moiety. The presence of the boron atom in its structure makes it particularly interesting for applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine typically involves the formation of the dioxaborolane ring followed by its attachment to the phenyl group. One common method involves the reaction of 4-bromoaniline with bis(pinacolato)diboron under palladium-catalyzed conditions to form the boronate ester. This intermediate is then subjected to a coupling reaction with (S)-1-bromo-1-phenylethane under Suzuki-Miyaura cross-coupling conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to enhance the reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Amines or reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential as a pharmacophore in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique boron-containing structure.
Mechanism of Action
The mechanism of action of (1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. In the context of BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy alpha particles, leading to the selective destruction of cancer cells. The boron atom plays a crucial role in this process by serving as the target for neutron capture.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-[4-(dioxaborolan-2-yl)phenyl]ethan-1-amine: Lacks the tetramethyl groups on the dioxaborolane ring.
(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine: Contains an additional methylene group in the ethanamine moiety.
Uniqueness
The presence of the tetramethyl groups on the dioxaborolane ring in (1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine enhances its stability and reactivity compared to similar compounds. This unique structural feature makes it particularly valuable in applications requiring robust and efficient boron-containing reagents.
Properties
Molecular Formula |
C14H22BNO2 |
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Molecular Weight |
247.14 g/mol |
IUPAC Name |
(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine |
InChI |
InChI=1S/C14H22BNO2/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h6-10H,16H2,1-5H3/t10-/m0/s1 |
InChI Key |
WOWCIGGGXSUZIG-JTQLQIEISA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@H](C)N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N |
Origin of Product |
United States |
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